N-(2-fluorocyclopentyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorocyclopentyl)pyrimidin-2-amine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
N-(2-fluorocyclopentyl)pyrimidin-2-amine is a pyrimidin-2-amine derivative. Pyrimidin-2-amine derivatives have been identified as potent inhibitors of serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .
Mode of Action
The mode of action of pyrimidin-2-amine derivatives, such as this compound, is associated with the inhibition of the activity of their target, PLK4 . By inhibiting PLK4, these compounds can disrupt centriole duplication, thereby affecting cell division and potentially inhibiting the growth of cancer cells .
Biochemical Pathways
The inhibition of PLK4 by this compound affects the centriole duplication pathway . This pathway is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells where PLK4 is often overexpressed .
Pharmacokinetics
These properties suggest that this compound may also have favorable pharmacokinetic properties, contributing to its bioavailability and efficacy .
Result of Action
The inhibition of PLK4 by this compound can lead to cell cycle arrest and apoptosis in cancer cells . This can result in the reduction of tumor growth and potentially contribute to the treatment of cancers where PLK4 is overexpressed .
Preparation Methods
The synthesis of N-(2-fluorocyclopentyl)pyrimidin-2-amine typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps:
Ring Closure: The initial step involves the formation of the pyrimidine ring through cyclization reactions.
Aromatization: This step ensures the aromatic nature of the pyrimidine ring.
Fluorination: Introduction of the fluorine atom into the cyclopentyl ring is achieved using selective fluorination techniques.
Amine Formation:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-fluorocyclopentyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-fluorocyclopentyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent due to its ability to inhibit certain inflammatory mediators.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is utilized in the synthesis of other complex organic compounds and as an intermediate in various industrial processes
Comparison with Similar Compounds
N-(2-fluorocyclopentyl)pyrimidin-2-amine can be compared with other pyrimidine derivatives, such as:
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
5-fluoro-2-aminopyrimidine: Used in various medicinal applications due to its unique fluorine substitution.
N-phenylpyrimidin-2-amine: Studied for its anti-inflammatory properties.
The uniqueness of this compound lies in its specific fluorine substitution on the cyclopentyl ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-7-3-1-4-8(7)13-9-11-5-2-6-12-9/h2,5-8H,1,3-4H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBJEDSOKRNLOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.